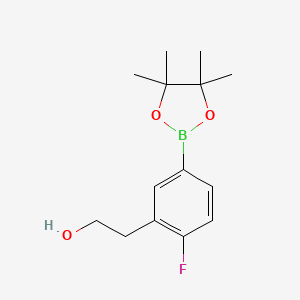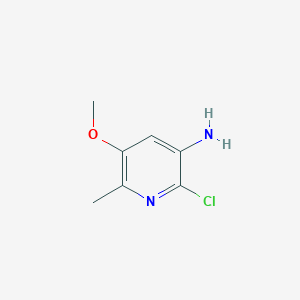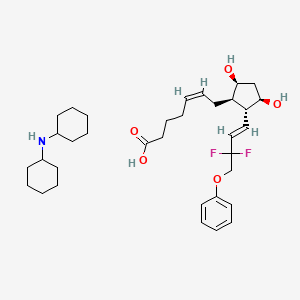
N-Cyclopropyl-3-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopropyl-3-iodoaniline: is an organic compound that features a cyclopropyl group attached to the nitrogen atom of an aniline ring, with an iodine atom at the 3-position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclopropylation of Aniline: The synthesis begins with the cyclopropylation of aniline. This can be achieved by reacting aniline with cyclopropyl bromide in the presence of a base such as sodium hydride.
Iodination: The next step involves the iodination of the cyclopropylated aniline. This can be done using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: N-Cyclopropyl-3-iodoaniline can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products like N-cyclopropyl-3-azidoaniline or N-cyclopropyl-3-cyanoaniline can be formed.
Oxidation Products: Oxidation can yield compounds like N-cyclopropyl-3-iodobenzene.
Reduction Products: Reduction can lead to the formation of this compound derivatives with altered functional groups.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: N-Cyclopropyl-3-iodoaniline is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmacological Studies: The compound is studied for its potential biological activities, including its role as a building block in the synthesis of bioactive molecules.
Industry:
Material Science: It is used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which N-Cyclopropyl-3-iodoaniline exerts its effects depends on its specific application. In pharmacological studies, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The cyclopropyl group can impose conformational rigidity, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
N-Cyclopropyl-4-iodoaniline: Similar structure but with the iodine atom at the 4-position.
N-Cyclopropyl-3-bromoaniline: Similar structure but with a bromine atom instead of iodine.
N-Cyclopropyl-3-chloroaniline: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: N-Cyclopropyl-3-iodoaniline is unique due to the presence of the iodine atom, which can participate in specific reactions that other halogens may not. The cyclopropyl group also adds to its uniqueness by providing conformational rigidity and influencing its reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C9H10IN |
|---|---|
Poids moléculaire |
259.09 g/mol |
Nom IUPAC |
N-cyclopropyl-3-iodoaniline |
InChI |
InChI=1S/C9H10IN/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8,11H,4-5H2 |
Clé InChI |
YJDLIQRMBDTPAU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=CC(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12963743.png)




